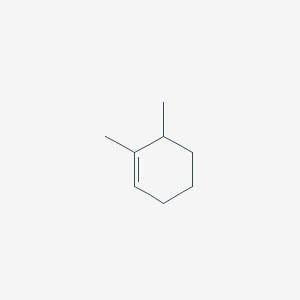

1,6-Dimethylcyclohexene

Descripción general

Descripción

1,6-Dimethylcyclohexene is an organic compound with the molecular formula C8H14. It is a derivative of cyclohexene, where two methyl groups are attached to the first and sixth carbon atoms of the cyclohexene ring. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications .

Métodos De Preparación

1,6-Dimethylcyclohexene can be synthesized through several methods:

Synthetic Routes: One common method involves the alkylation of cyclohexene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production: Industrially, this compound can be produced via catalytic hydrogenation of 1,6-dimethylcyclohexadiene. .

Análisis De Reacciones Químicas

1,6-Dimethylcyclohexene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding diols or ketones.

Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium on carbon can yield 1,6-dimethylcyclohexane.

Substitution: Halogenation reactions, such as bromination using bromine in carbon tetrachloride, can introduce bromine atoms at specific positions on the ring.

Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and bromine for halogenation. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions include diols, ketones, and halogenated derivatives

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

1,6-Dimethylcyclohexene features a cyclohexene ring with two methyl groups at the 1- and 6-positions. This configuration influences its reactivity in several chemical transformations:

- Hydrogenation : The compound can undergo hydrogenation to yield saturated derivatives such as 1,6-dimethylcyclohexane. This reaction is significant in producing high-purity alkanes for various applications .

- Polymerization : Its double bond allows for polymerization reactions, contributing to the synthesis of polymers and resins used in industrial applications .

- Oxidation : The compound can be oxidized to form alcohols or ketones, which are important functional groups in organic synthesis .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is used to create complex molecules through various synthetic pathways:

- Pharmaceutical Development : The compound is utilized as an intermediate in the synthesis of pharmaceutical agents. Its reactivity allows for the introduction of functional groups that are critical for biological activity .

- Agrochemicals : It is also employed in the production of agrochemicals, where its derivatives may exhibit herbicidal or insecticidal properties .

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives:

- Antimicrobial Studies : Research indicates that compounds derived from this compound exhibit significant antimicrobial activity against various pathogens. For instance, structural modifications of lactones containing this compound have shown enhanced efficacy against bacteria such as Bacillus subtilis and fungi like Candida albicans and Aspergillus niger .

Case Study: Biotransformation of Lactones

A notable study investigated the biotransformation of bicyclic unsaturated lactones derived from this compound. The research involved testing several fungal strains:

| Fungal Strain | Antimicrobial Activity |

|---|---|

| Fusarium species | Inhibition observed |

| Penicillium species | Inhibition observed |

| Cunninghamella japonica | Inhibition observed |

| Pleurotus ostreatus | Inhibition observed |

The results demonstrated promising antimicrobial activity linked to structural modifications that enhanced the compounds' effectiveness against microbial growth.

Material Science Applications

In materials science, this compound is explored for its potential use in creating advanced materials:

- Conductive Polymers : Compounds based on dimethylcyclohexene structures are being investigated for their use in molecular conductors. These materials show promise in electronic applications due to their unique electrical properties .

Summary of Applications

The following table summarizes the key applications of this compound across different fields:

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals; versatile building block for complex molecules. |

| Biological Research | Exhibits antimicrobial properties; used in studies involving biotransformation processes. |

| Material Science | Investigated for use in conductive polymers; potential applications in electronics. |

Mecanismo De Acción

The mechanism of action of 1,6-dimethylcyclohexene in chemical reactions involves the interaction of its double bond with various reagents. For example, during oxidation, the double bond reacts with oxidizing agents to form epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated cyclohexane ring. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparación Con Compuestos Similares

1,6-Dimethylcyclohexene can be compared with other similar compounds such as:

1,2-Dimethylcyclohexene: This compound has methyl groups on the first and second carbon atoms, leading to different chemical reactivity and physical properties.

1,4-Dimethylcyclohexene: With methyl groups on the first and fourth carbon atoms, this compound exhibits distinct conformational isomerism compared to this compound.

Cyclohexene: The parent compound without any methyl substitutions, which serves as a basis for understanding the effects of methyl groups on chemical behavior

This compound stands out due to its specific substitution pattern, which influences its reactivity and applications in various fields.

Actividad Biológica

1,6-Dimethylcyclohexene (C8H14) is a bicyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various bacterial strains. Research indicates that compounds with similar structures exhibit significant growth inhibition against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 20 |

The mechanism of action appears to involve disruption of the microbial cell membrane, leading to increased permeability and eventual cell death.

Anticancer Properties

Recent studies have suggested that this compound may possess anticancer properties. In vitro experiments demonstrated that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compound appears to activate caspase pathways, which are critical in the apoptotic process .

Case Study: Anticancer Activity

A study conducted on HeLa cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 50 µM. Flow cytometry analysis indicated an increase in the percentage of cells in the sub-G1 phase, confirming apoptosis induction .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to cellular damage.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways via caspase activation has been observed in cancer cell studies.

Propiedades

IUPAC Name |

1,6-dimethylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-7-5-3-4-6-8(7)2/h5,8H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKAIBQIFBAAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015838 | |

| Record name | 1,6-dimethylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1759-64-4 | |

| Record name | 2,3-Dimethyl-1-cyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1759-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-dimethylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.